Physicochemical Property Comparison: Molecular Weight and Lipophilicity Advantages Over the Bromomethyl Analog
A direct comparison of key physicochemical parameters crucial for drug-likeness reveals that 2(1H)-quinoxalinone, 3-(chloromethyl)- (MW = 194.62 g/mol, logP = 1.66) offers significant advantages over the heavier and more lipophilic 3-bromomethyl analog (CAS 62235-61-4; MW = 239.07 g/mol, logP > 2.0) [1]. The lower molecular weight and logP of the chloromethyl derivative are more closely aligned with Lipinski's Rule of Five guidelines for orally bioavailable drugs, predicting superior solubility and permeability characteristics. The higher density of the bromomethyl analog (1.71 g/cm³) also suggests different solid-state properties that may impact formulation and handling [2].
| Evidence Dimension | Molecular Weight and Calculated logP |
|---|---|
| Target Compound Data | MW: 194.62 g/mol; logP: 1.66 |
| Comparator Or Baseline | 3-Bromomethyl-2(1H)-quinoxalinone: MW: 239.07 g/mol; logP > 2.0 (estimated) |
| Quantified Difference | The target compound has a 44.45 g/mol lower molecular weight and a logP value at least 0.34 units lower than the bromo analog. |
| Conditions | Calculated properties from chemical databases (LookChem, YYBYY). |
Why This Matters
For programs aimed at lead-like or drug-like chemical space, the chloromethyl compound is a structurally more efficient and less lipophilic starting point, reducing the risk of late-stage ADMET liabilities.
- [1] YYBYY. 3-(chloromethyl)-1H-quinoxalin-2-one. CAS 88051-14-3. View Source
- [2] Kepu China. 3-(Bromomethyl)quinoxalin-2(1H)-one. CAS 62235-61-4. View Source
